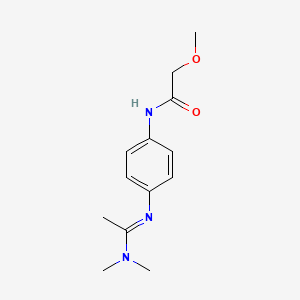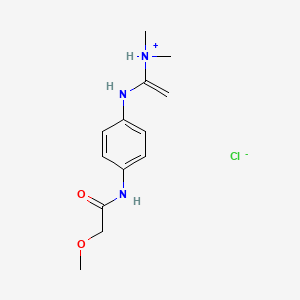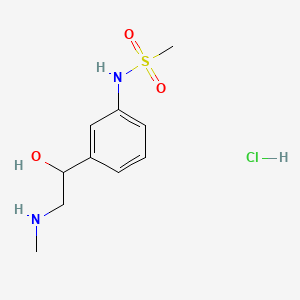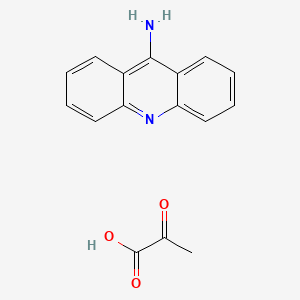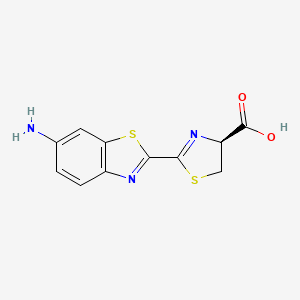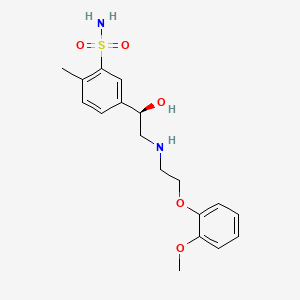
(-)-Amosulalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amosulalol, (-)-, is an adrenergic agent.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Quantitative Analysis :
- Gwak et al. (2005) developed a method for determining amosulalol in human plasma using solid-phase extraction and high-performance liquid chromatography, which was successfully used in a pharmacokinetic study in humans (Gwak et al., 2005).
Effects on Myocardial Energy Metabolism :
- Hayase et al. (1993) found that amosulalol, particularly at specific doses, reduced myocardial energy depletion and alteration of carbohydrate metabolism induced by ischemia in dogs, suggesting potential protective effects on the heart during ischemic conditions (Hayase et al., 1993).
Electrophysiological Effects :
- Fujioka and Suzuki (1985) investigated the effects of amosulalol on electrical responses of smooth muscle cells in various guinea-pig vascular tissues, finding that it blocks α1- and β-adrenoceptors and has a weaker effect on α2-adrenoceptors (Fujioka & Suzuki, 1985).
Kinetic Studies :
- Nakashima et al. (1984) conducted kinetic studies on amosulalol, finding it well absorbed with little effect from first-pass metabolism. These results are crucial for understanding its pharmacokinetics in human subjects (Nakashima et al., 1984).
Chemical Characteristics and Derivatives :
- Takenaka et al. (1984) explored the potency of amosulalol and its isomers as alpha 1-adrenoceptor antagonists, contributing to our understanding of its chemical properties and potential for the development of new derivatives (Takenaka et al., 1984).
Autonomic and Antihypertensive Activity :
- Honda et al. (1985) studied the autonomic and antihypertensive activities of amosulalol in rats, providing insights into its mechanism of action in reducing blood pressure and other cardiovascular effects (Honda et al., 1985).
Effects on Non-Insulin Dependent Diabetics :
- Inoue et al. (1992) assessed the impact of amosulalol on blood pressure, glucose, and lipid metabolism in hypertensive patients with non-insulin dependent diabetes, demonstrating its efficacy and metabolic neutrality in this patient group (Inoue et al., 1992).
Optical Isomer Studies :
- Honda et al. (1986) compared the antagonist potencies of amosulalol's stereoisomers, contributing to the understanding of how its different isomeric forms interact with various adrenoceptors (Honda et al., 1986).
Eigenschaften
CAS-Nummer |
94666-15-6 |
|---|---|
Produktname |
(-)-Amosulalol |
Molekularformel |
C18H24N2O5S |
Molekulargewicht |
380.46 |
IUPAC-Name |
Benzenesulfonamide, 5-((1R)-1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl- |
InChI |
1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1 |
InChI-Schlüssel |
LVEXHFZHOIWIIP-HNNXBMFYSA-N |
SMILES |
Cc1ccc(cc1S(=O)(=O)N)[C@H](CNCCOc2ccccc2OC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Amosulalol; Amosulalol, (-)-; Amosulalol, (R)-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



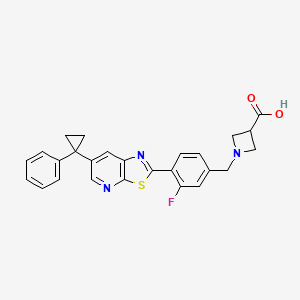
![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
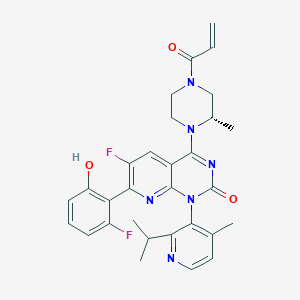
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
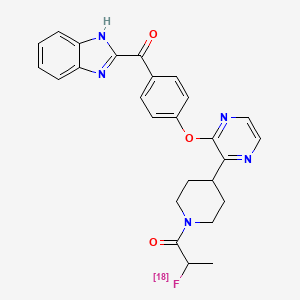

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
